3-(propoxymethyl)-1-propyl-1H-pyrazole
Description
Properties
IUPAC Name |
3-(propoxymethyl)-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-6-12-7-5-10(11-12)9-13-8-4-2/h5,7H,3-4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJMXWDJEFDZIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)COCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-propyl-1H-pyrazole with propoxymethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(propoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxymethyl group, where nucleophiles like amines or thiols replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
3-(propoxymethyl)-1-propyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(propoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Alkoxymethyl Substituents
Halogenated Derivatives
Comparison with Heterocyclic Hybrids
Pyrazole derivatives fused with other heterocycles or functionalized with aromatic systems exhibit distinct pharmacological profiles:
Q & A
Q. How can researchers optimize the synthetic yield of 3-(propoxymethyl)-1-propyl-1H-pyrazole derivatives?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, demonstrates that tetrahydrofuran derivatives with propoxymethyl groups achieve yields >80% under mild conditions (109–116°C, 1 Torr) using acid catalysis . Key steps include:
- Purification: Distillation under reduced pressure to isolate volatile byproducts.
- Catalyst Screening: Testing Brønsted/Lewis acids (e.g., H₂SO₄, AlCl₃) to enhance regioselectivity.
- Elemental Analysis: Validate purity via %C/%H matching (e.g., 60.50% C observed vs. 66.04% calculated for C₁₃H₂₂O₅) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., propoxymethyl CH₂-O resonance at δ ~3.5–4.0 ppm).
- Elemental Analysis: Compare observed vs. calculated C/H ratios to detect impurities (e.g., deviations >0.5% indicate incomplete purification) .
- Chromatography: HPLC or GC-MS to resolve stereoisomers and quantify byproducts.
Q. How can DFT calculations predict the acidity (pKa) of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates Gibbs free energy differences between protonated/deprotonated states. uses homodesmic reactions with a reference compound (1-propyl-1H-pyrazole, pKa = 35.9 in THF) to estimate pKa values . Key steps:
- Solvent Modeling: Include implicit solvent models (e.g., PCM for THF).
- Benchmarking: Validate computational methods against experimental data for analogous compounds.
Advanced Research Questions
Q. What computational strategies effectively study β1-adrenergic receptor binding of 3-(propoxymethyl)-containing ligands?
Methodological Answer: Molecular docking and MD simulations are critical. highlights the use of AutoDock or Schrödinger Suite to:
- Pose Generation: Dock ligands into β1-AR/β2-AR active sites (e.g., PHEP ligand achieved β1/β2 selectivity ratio = 977) .
- Binding Energy Analysis: Compare ΔG values for selectivity insights (e.g., hydrogen bonds with Ser49/Asn34 in β1-AR).
- Validation: Align docking poses with co-crystallized ligands (e.g., carazolol) to assess accuracy .
Q. How does the substitution pattern (ortho/meta/para) of the propoxymethyl group influence biological activity?
Methodological Answer: Substituent position modulates steric/electronic interactions. shows para-substitution in aryloxyaminopropanol derivatives enhances β1-selectivity by optimizing hydrogen bonding with receptor residues . Strategies include:
- SAR Studies: Synthesize ortho/meta/para analogs and compare IC₅₀ values.
- Crystallography: Resolve ligand-receptor complexes to map interaction hotspots.
Q. How should researchers address discrepancies between experimental and computational pKa values?
Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets. resolves this by:
- Solvent Correction: Apply explicit solvent models (e.g., COSMO-RS) for polar aprotic solvents like THF .
- Experimental Validation: Measure pKa potentiometrically in matched solvents.
- Error Analysis: Compare computed vs. experimental ΔG values to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
